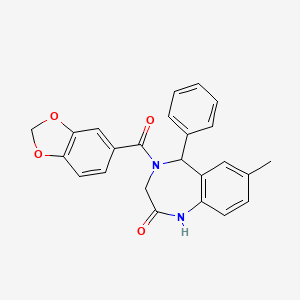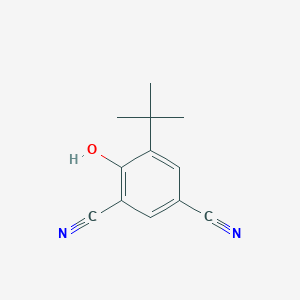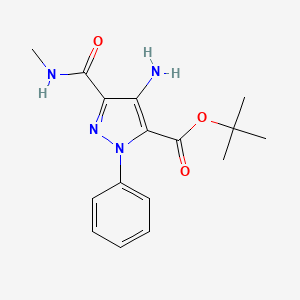![molecular formula C23H24N4O3 B2590278 6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946253-52-7](/img/structure/B2590278.png)
6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a type of pyrazolo[3,4-d]pyridazinone . Pyrazolo[3,4-d]pyridazinones are heterocycles that have shown a wide range of pharmacological activities . They are potentially useful as peripheral vasodilators .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyridazinones involves several steps, and the structure-activity relationship studies have demonstrated the essential role played by the benzyl group at position-6 of the pyrazolopyridazine system . Other types of pyridazinones fused with five and six-membered heterocycles (pyrrole, isoxazole, pyridine, and dihydropyridine), as well as some open models, were prepared and evaluated .Applications De Recherche Scientifique
Oncology Research
This compound may exhibit cytotoxic properties against cancer cells. Its ability to interfere with cellular signaling pathways could make it a candidate for anti-cancer drug development. Studies on similar pyrazolopyridine derivatives have shown potential in targeting various cancer cell lines .
Neurological Disorders
Derivatives of pyrazolopyridine have been explored for their neuroprotective effects. This particular compound could be researched for its efficacy in protecting neuronal cells against oxidative stress and apoptosis, which are common pathways involved in neurodegenerative diseases .
Cardiovascular Therapeutics
The structural analogs of this compound have been investigated for their vasodilatory effects. Research could be conducted to assess its potential as a therapeutic agent in treating hypertension and preventing cardiovascular diseases by modulating blood vessel dilation .
Anti-Inflammatory Applications
Due to the presence of the pyrazolopyridine moiety, this compound might possess anti-inflammatory properties. It could be studied for its effectiveness in reducing inflammation in various chronic conditions, such as arthritis or inflammatory bowel disease .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial activity. This compound could be analyzed for its potential to inhibit the growth of bacteria or fungi, contributing to the development of new antibiotics or antifungal agents .
Metabolic Disorders
Research could explore the use of this compound in metabolic disorders. Its influence on enzymes or receptors involved in metabolism might make it a valuable tool in understanding and treating conditions like diabetes or obesity .
Material Science
The unique structure of this compound could be utilized in material science, particularly in the synthesis of organic semiconductors or as a building block for complex molecular architectures .
Analytical Chemistry
As a reagent, this compound could be used in analytical chemistry for the detection of specific ions or molecules. Its reactivity and binding properties might allow for the development of novel sensors or assays .
Each of these applications would require extensive research and validation through experimental studies. The compound’s versatility in various scientific fields highlights its potential as a significant contributor to future research and development. The references provided offer a starting point for further exploration into the compound’s capabilities and uses .
Propriétés
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methyl]-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-15(2)21-20-13-24-27(17-8-6-5-7-9-17)22(20)23(28)26(25-21)14-16-10-18(29-3)12-19(11-16)30-4/h5-13,15H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPWWIXCMJKHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2590197.png)
![Ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2590199.png)


![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)

![N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2590210.png)


![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)

![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)
